trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C14H15FO3. It is a derivative of cyclohexane, featuring a fluorobenzoyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Intermediate Formation: The intermediate product, trans-4-(2-Fluorobenzoyl)cyclohexanone, is formed.
Final Step: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with different positional isomerism.
4-(2-Fluorobenzoyl)benzoic acid: Lacks the cyclohexane ring, offering different chemical properties.
Uniqueness:
- The presence of both a fluorobenzoyl group and a cyclohexane ring in trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid provides a unique combination of stability and reactivity.
- The specific positioning of the fluorine atom influences the compound’s electronic properties, making it distinct from other similar compounds.
Biological Activity
Trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅F O₃, with a molecular weight of 250.27 g/mol. The compound features a cyclohexane ring substituted with a carboxylic acid group and a para-fluorobenzoyl group, which contributes to its unique biological profile.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅F O₃ |
Molecular Weight | 250.27 g/mol |
Melting Point | Approximately 166.5°C |
Density | 1.1677 g/cm³ |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorobenzoyl group can modulate enzyme and receptor activity, while the carboxylic acid group facilitates hydrogen bonding with biological molecules, enhancing its bioactivity .
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with receptors could alter signaling pathways related to pain and inflammation.
- Antimicrobial Activity : The compound has been investigated for its potential to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the fluorobenzoyl group or the cyclohexane ring can significantly influence its potency and selectivity.
Modification | Effect on Activity |
---|---|
Altering Fluorine | Changes lipophilicity; may enhance cell membrane permeability |
Modifying Carboxyl Group | Affects solubility and binding affinity to targets |
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that indicate significant antibacterial activity.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a marked reduction in edema and pain response compared to control groups, supporting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCJCEZRMNYYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589394, DTXSID201222180 | |
Record name | 4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(2-Fluorobenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945313-25-7, 1004529-54-7 | |
Record name | 4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(2-Fluorobenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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